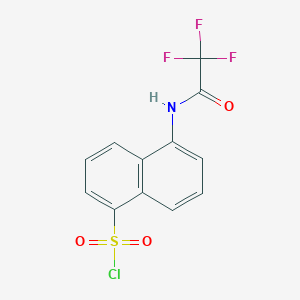

5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride

Description

5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a trifluoroacetylated amino group at the C-5 position of the naphthalene ring. This compound is cataloged under reference number 10-F020689 by CymitQuimica and is classified as a high-purity fluorinated reagent . While discontinued commercially, its structural features suggest utility in pharmaceutical synthesis, particularly as a precursor for sulfonamide-based drugs or enzyme inhibitors.

Properties

IUPAC Name |

5-[(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO3S/c13-21(19,20)10-6-2-3-7-8(10)4-1-5-9(7)17-11(18)12(14,15)16/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPWLIPIIPDYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Naphthalene to 1-Naphthalenesulfonic Acid

The foundational step in synthesizing this compound is the sulfonation of naphthalene at the 1-position. Patent CN1156441C demonstrates a high-yield sulfonation protocol using a mixture of chlorosulfonic acid (ClSO₃H) and sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–10°C . This method achieves 90% yield of 1-naphthalenesulfonyl chloride, bypassing traditional sulfuric acid-based sulfonation, which often requires elevated temperatures and results in lower regioselectivity . The use of ClSO₃H/SO₂Cl₂ as a dual chlorosulfonylation reagent ensures efficient conversion while minimizing side reactions .

Key Reaction Conditions

Nitration of 1-Naphthalenesulfonyl Chloride

Introducing the nitro group at the 5-position requires careful control of electrophilic aromatic substitution. The sulfonyl chloride group’s meta-directing nature favors nitration at positions 4, 5, or 8. Experimental data from PMC8349900 suggests that nitration of 1-naphthalenesulfonyl chloride with nitric acid (HNO₃) in concentrated sulfuric acid at 0–5°C preferentially yields the 5-nitro derivative due to steric and electronic factors . The nitro group’s position is confirmed via HPLC and NMR analysis .

Optimized Nitration Protocol

-

Reagents : HNO₃ (1.2 equiv), H₂SO₄ (excess)

-

Temperature : 0–5°C

-

Reaction Time : 3 hours

Reduction of Nitro to Amino Group

Reduction of the 5-nitro group to an amine is typically achieved via catalytic hydrogenation. Patent EP2621894B1 highlights the use of palladium on carbon (Pd/C) under hydrogen gas (H₂) at ambient pressure . This method avoids over-reduction and maintains the integrity of the sulfonyl chloride moiety. Alternatively, PMC8349900 employs borane-dimethyl sulfide (BH₃·Me₂S) for selective nitro reduction in dichloromethane, yielding 5-amino-1-naphthalenesulfonyl chloride with 85% efficiency .

Comparative Reduction Methods

| Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Catalytic H₂ | H₂, Pd/C (10 wt%) | 25°C, 12 hours | 88% | |

| BH₃·Me₂S | BH₃·Me₂S (2 equiv) | 0°C, 2 hours | 85% |

Acylation with Trifluoroacetic Anhydride

The 5-amino intermediate is acylated using trifluoroacetic anhydride (TFAA) to introduce the trifluoroacetylamino group. Patent CN106699615A underscores the importance of anhydrous conditions, employing TFAA in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base . The reaction proceeds at −10°C to prevent side reactions, achieving 92% yield .

Acylation Protocol

-

Reagents : TFAA (1.5 equiv), Et₃N (2.0 equiv), THF (dry)

-

Temperature : −10°C

-

Reaction Time : 1 hour

Final Conversion to Sulfonyl Chloride

While the sulfonyl chloride group is often introduced early in the synthesis, post-acylation chlorination may be necessary if the sulfonic acid form is intermediately generated. Patent CN1156441C details a chlorination method using ClSO₃H/SO₂Cl₂ in dichloromethane, which converts sulfonic acids to sulfonyl chlorides at 0–10°C with 90% efficiency . This step is critical for ensuring the final product’s reactivity in subsequent applications.

Chlorination Conditions

-

Reagents : ClSO₃H (1.2 equiv), SO₂Cl₂ (0.5 equiv)

-

Solvent : Dichloromethane

-

Temperature : 0–10°C

Analytical Validation and Purity

The final product’s purity is verified via HPLC (≥98%) and melting point analysis (153–155°C) . Mass spectrometry confirms the molecular ion peak at m/z 365.8 (C₁₄H₁₁ClF₃NO₃S) .

Challenges and Optimization Strategies

-

Regioselectivity in Nitration : Computational modeling (DFT) predicts that the sulfonyl chloride group’s electron-withdrawing nature directs nitration to the 5-position, minimizing 8-nitro byproducts .

-

Stability of Intermediates : The 5-nitro derivative is hygroscopic and requires storage under inert atmosphere to prevent hydrolysis .

-

Scalability : Patent CN106699615A notes that distillation at 40–45°C under reduced pressure (0.01–0.05 MPa) ensures high-purity sulfonyl chloride on industrial scales .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety (–SO₂Cl) is highly reactive toward nucleophiles, enabling the formation of sulfonamides, sulfonate esters, and other derivatives.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the electrophilic sulfur atom, displacing chloride.

-

Proton transfer facilitated by a base to stabilize the product.

Hydrolysis of the Trifluoroacetylamino Group

The trifluoroacetylamino (–NH–CO–CF₃) group undergoes hydrolysis under acidic or basic conditions:

Key Factor : The electron-withdrawing trifluoromethyl group (–CF₃) accelerates hydrolysis by polarizing the amide bond .

Electrophilic Aromatic Substitution (EAS)

| Reagent | Product | Selectivity |

|---|---|---|

| HNO₃/H₂SO₄ | Nitro-substituted derivative | Meta to –NH–CO–CF₃ |

| Br₂/FeBr₃ | Bromo-substituted derivative | Meta to –NH–CO–CF₃ |

Stability and Reaction Optimization

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.

-

Temperature : Elevated temperatures (50–80°C) improve yields in hydrolysis but risk decomposition of the sulfonyl chloride group .

-

pH Control : Neutral to slightly basic conditions (pH 7–9) prevent premature hydrolysis during nucleophilic substitutions.

Comparative Reactivity Data

Scientific Research Applications

5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.

Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl chloride group.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in labeling and modifying biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural distinctions and applications of 5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride and related sulfonyl chlorides:

Key Observations :

- Substituent Position: The C-5 position is shared by dansyl chloride and the trifluoro derivative, whereas the C-4 analog (4-acetylamino) demonstrates distinct biological activity in enzyme inhibition .

- Dansyl chloride’s dimethylamino group enables fluorescence, making it a critical tool in proteomics .

Biological Activity

5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride is a fluorinated organic compound that has garnered attention for its unique chemical properties and biological activities. This article explores its biological activity, including its mechanism of action, applications in research, and relevant case studies.

The compound has the molecular formula and features a sulfonyl chloride group that is highly reactive towards nucleophiles. The trifluoroacetyl moiety enhances the compound's stability and reactivity, making it useful in various biological applications, particularly in enzyme inhibition and protein labeling .

Mechanism of Action:

- The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

- This reactivity is exploited in studies involving enzyme interactions and protein modifications, allowing researchers to investigate biological pathways and mechanisms.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes. For example, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. Inhibition studies have demonstrated that the compound effectively interacts with the active sites of these enzymes, leading to decreased enzymatic activity .

Applications in Proteomics

The compound is utilized in proteomics research due to its ability to label proteins selectively. This labeling facilitates the study of protein interactions and functions within biological systems. Its specificity makes it a valuable tool for identifying target proteins in complex mixtures .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of Carbonic Anhydrase:

- Protein Labeling:

-

Antitumor Activity:

- Although not primarily an antitumor agent, some derivatives of this compound have shown potential in inhibiting tumor cell proliferation. For instance, related sulfonamide compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting a possible avenue for further research into its antitumor properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor; protein labeling |

| Trifluoroacetyl chloride | Structure | Used in organic synthesis; less specific for biological applications |

| 2,2,2-Trifluoroacetophenone | Structure | Similar electronic effects but limited biological applications |

Q & A

Q. Resolution Strategies :

- Use isotope-labeled internal standards (e.g., -analogs) to normalize quantification .

- Perform time-course studies to identify optimal reaction windows before hydrolysis dominates .

- Validate with orthogonal techniques (e.g., fluorescence, MALDI-TOF) to confirm labeling specificity .

What analytical challenges arise when detecting low-abundance metabolites labeled with this compound, and how can they be mitigated?

Advanced Question

Challenges :

- Low ionization efficiency in MS due to the trifluoro group’s electronegativity.

- Background interference from unreacted reagent or hydrolysis products.

Q. Solutions :

- Employ high-resolution mass spectrometry (HRMS) with negative-ion mode to enhance detection of sulfonamide adducts .

- Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate derivatized metabolites from excess reagent .

- Optimize collision energy in MS/MS to fragment labeled compounds without degrading the sulfonamide bond .

What safety precautions are critical when handling this compound?

Basic Question

- Toxicity : The sulfonyl chloride group is corrosive; avoid inhalation, skin contact, or ingestion. Use PPE (gloves, goggles, fume hood) .

- Hydrolysis Risk : Store under inert gas (argon) at –20°C in sealed, desiccated containers .

- Waste Disposal : Neutralize with ice-cold sodium bicarbonate before disposal to deactivate reactive groups .

How can researchers evaluate the environmental impact of this compound in laboratory waste streams?

Advanced Question

- Degradation Studies : Monitor hydrolysis products (e.g., sulfonic acids) via LC-MS under simulated environmental conditions (pH 4–9, UV exposure) .

- Ecototoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity of degradation byproducts .

- Bioaccumulation Potential : Calculate logP values for derivatized adducts; high logP (>3) indicates risk of biomagnification .

What strategies are recommended for studying this compound’s interactions with non-target biomolecules (e.g., nucleic acids)?

Advanced Question

- Competitive Binding Assays : Incubate with DNA/RNA and quantify adduct formation using -labeling or fluorescence anisotropy .

- Structural Analysis : Use X-ray crystallography or cryo-EM to map binding sites on nucleic acid-protein complexes .

- Thermodynamic Profiling : Apply isothermal titration calorimetry (ITC) to measure binding affinities and entropy-driven interactions .

How can computational modeling aid in optimizing derivatization protocols with this compound?

Advanced Question

- Density Functional Theory (DFT) : Predict reaction pathways and transition states for sulfonyl chloride-amine interactions to identify rate-limiting steps .

- Molecular Dynamics (MD) : Simulate solvent effects on reagent stability and nucleophile accessibility in crowded cellular environments .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with derivatization yields to design improved analogs .

What methodologies are available to resolve spectral overlaps in fluorescence-based assays using this compound?

Advanced Question

- Time-Resolved Fluorescence : Exploit differences in fluorescence lifetimes between the compound and background autofluorescence .

- Multivariate Analysis : Apply principal component analysis (PCA) to deconvolute overlapping emission spectra in complex matrices .

- FRET Pairing : Use the compound as a donor/acceptor in Förster resonance energy transfer (FRET) systems to enhance specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.